molecular formula C5H4N4 B111176 5-Aminopyrazine-2-carbonitrile CAS No. 113305-94-5

5-Aminopyrazine-2-carbonitrile

Cat. No. B111176
M. Wt: 120.11 g/mol
InChI Key: VYANAPRTDDQFJY-UHFFFAOYSA-N
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Patent
US07608618B2

Procedure details

To a stirred solution of 5-bromo-2-aminopyrazine (1.0 g, 5.8 mmol), CuI (2.76 g, 14.5 mmol), 18-crown-6 (121 mg; 0.46 mmol), potassium cyanide (943 mg; 14.5 mmol) in dimethylformamide (20 mL) was added Pd(PPh3)4 (196 mg; 0.17 mmol). After stirring at room temperature for 20 minutes the reaction was placed in an oil bath at 155° C. for 2 hours. The reaction was allowed to cool to room temperature and then poured into chloroform (300 mL). A precipitate formed that was filtered and triturated with hexanes to yield an off white solid (60% yield).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
121 mg
Type
reactant
Reaction Step One
Quantity
943 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
CuI
Quantity
2.76 g
Type
catalyst
Reaction Step One
Quantity
196 mg
Type
catalyst
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step Two
Name
Yield
60%

Identifiers

REACTION_CXSMILES
Br[C:2]1[N:3]=[CH:4][C:5]([NH2:8])=[N:6][CH:7]=1.C1OCCOCCOCCOCCOCCOC1.[C-:27]#[N:28].[K+].C(Cl)(Cl)Cl>CN(C)C=O.[Cu]I.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[NH2:8][C:5]1[CH:4]=[N:3][C:2]([C:27]#[N:28])=[CH:7][N:6]=1 |f:2.3,^1:44,46,65,84|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
BrC=1N=CC(=NC1)N
Name
Quantity
121 mg
Type
reactant
Smiles
C1COCCOCCOCCOCCOCCO1
Name
Quantity
943 mg
Type
reactant
Smiles
[C-]#N.[K+]
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C=O)C
Name
CuI
Quantity
2.76 g
Type
catalyst
Smiles
[Cu]I
Name
Quantity
196 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
Step Two
Name
Quantity
300 mL
Type
reactant
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at room temperature for 20 minutes the reaction
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
was placed in an oil bath at 155° C. for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
CUSTOM
Type
CUSTOM
Details
A precipitate formed
FILTRATION
Type
FILTRATION
Details
that was filtered
CUSTOM
Type
CUSTOM
Details
triturated with hexanes

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
NC1=NC=C(N=C1)C#N
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 60%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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